REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].Cl[CH2:9][CH2:10][CH2:11][Si:12]([O:17][CH3:18])([O:15][CH3:16])[O:13][CH3:14]>[Cl-].CO[Si](OC)(OC)CCC[N+]1C=CC(N(C)C)=CC=1>[C:1]([O:6][CH2:9][CH2:10][CH2:11][Si:12]([O:17][CH3:18])([O:15][CH3:16])[O:13][CH3:14])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,3.4|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
198.5 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Name
|
N,N'-diphenyl-p-phenylamine
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].CO[Si](CCC[N+]1=CC=C(C=C1)N(C)C)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 1 hour at this temperature the mixture was cooled
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the potassium chloride which had precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with 60 g of methanol
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated from the combined filtrates
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 g | |
YIELD: PERCENTYIELD | 90.7% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |